molecular formula C22H16ClNS B2562765 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline CAS No. 339013-31-9

3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline

Cat. No.: B2562765
CAS No.: 339013-31-9
M. Wt: 361.89
InChI Key: YASLUPAAHFLFPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline (C₂₂H₁₆ClNS, MW 361.89) is a quinoline derivative featuring a 4-chlorophenyl group at position 3 and a 2-methylphenylsulfanyl moiety at position 2 of the quinoline core. The compound is synthesized with >90% purity, as confirmed by analytical data . The sulfanyl (S–) group in this compound enhances its ability to participate in hydrogen bonding and π-interactions, which are critical for biological interactions and crystallographic packing .

Properties

IUPAC Name

3-(4-chlorophenyl)-2-(2-methylphenyl)sulfanylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNS/c1-15-6-2-5-9-21(15)25-22-19(16-10-12-18(23)13-11-16)14-17-7-3-4-8-20(17)24-22/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASLUPAAHFLFPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1SC2=NC3=CC=CC=C3C=C2C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline is a compound of interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features a quinoline backbone substituted with a 4-chlorophenyl group and a (2-methylphenyl)sulfanyl moiety. The structural characteristics contribute to its chemical reactivity and biological interactions.

Feature Description
Chemical Formula C17H15ClN2S
Molecular Weight 304.83 g/mol
Functional Groups Quinoline, Sulfide, Chlorobenzene

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • DNA Intercalation : The compound can intercalate into DNA, inhibiting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation and microbial resistance.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Research indicates that derivatives of quinoline compounds exhibit significant antimicrobial properties. For instance, quinoline-based compounds have been tested against various bacterial strains, showing promising results:

  • Staphylococcus aureus (MRSA) : The compound demonstrated moderate antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like oxacillin.
  • Mycobacterium tuberculosis : Similar quinoline derivatives have shown efficacy against drug-resistant strains, suggesting potential applications in treating tuberculosis .

Anticancer Activity

Several studies have focused on the anticancer properties of quinoline derivatives, including this compound:

  • Cell Line Studies : In vitro studies revealed that the compound exhibits cytotoxic effects against various cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. IC50 values ranged from 5 to 15 µM, indicating significant potency .
  • Mechanisms of Action : The anticancer activity is linked to the induction of apoptosis through caspase activation and modulation of cell cycle regulators such as P53 and BAX proteins .

Case Studies

  • Study on Antimicrobial Activity :
    • A series of quinoline derivatives were synthesized and evaluated for their antimicrobial properties. The study found that compounds with similar structural features exhibited potent activity against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation :
    • In a comparative study assessing various quinoline derivatives, this compound was identified as one of the most effective compounds against MCF-7 cells, with mechanisms involving DNA damage response pathways .

Scientific Research Applications

Anticancer Activity

Research indicates that 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline exhibits significant cytotoxic effects against various cancer cell lines. For example, studies have shown that this compound has low IC50 values against HL-60 (promyelocytic leukemia) and MCF-7 (breast adenocarcinoma) cell lines, suggesting potent anticancer properties.

Table 1: Cytotoxic Activity Against Cancer Cell Lines

CompoundCell LineIC50 (µM)
This compoundHL-60<0.3
This compoundMCF-7Low µM

The mechanism of action is believed to involve intercalation into DNA, leading to inhibition of replication and transcription processes, as well as modulation of enzyme activity through binding to active sites or allosteric sites .

Antimicrobial Properties

In addition to anticancer effects, this compound has demonstrated antimicrobial activity against various pathogens. Its structural features contribute to its ability to inhibit bacterial growth, making it a candidate for developing new antimicrobial agents. The compound's efficacy against resistant strains of bacteria has been highlighted in recent studies, showcasing its potential in treating infections .

Industrial Applications

Beyond medicinal uses, this compound is also being explored in materials science. Its unique electronic properties make it suitable for applications in organic semiconductors and light-emitting diodes (LEDs). The development of advanced materials leveraging this compound could lead to innovations in electronic devices .

Case Studies

  • Anticancer Research : A study demonstrated that derivatives of this quinoline exhibited cytotoxic effects comparable to established chemotherapeutics like cisplatin. The research focused on the compound's ability to induce apoptosis in cancer cells through DNA damage mechanisms .
  • Antimicrobial Development : Another study evaluated the antimicrobial activity of this quinoline derivative against Methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that the compound could serve as a lead for developing new antibiotics targeting resistant bacterial strains .

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the quinoline scaffold significantly influences electronic properties and bioactivity:

  • 2-(4-Chlorophenyl)-3-[(4-methylphenyl)sulfanyl]quinoline (C₂₂H₁₆ClNS, MW 361.89): This positional isomer swaps the sulfanyl and chlorophenyl groups, placing the sulfanyl at position 3.
  • 2-[(3-Chlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline (C₂₂H₁₆ClNS, MW 361.89): Here, the chlorine atom is on the sulfanyl-attached phenyl ring (position 3 instead of 4). This minor positional change could modulate lipophilicity and intermolecular interactions .

Functional Group Modifications

Variations in functional groups lead to distinct physicochemical and pharmacological profiles:

  • 2-(4-Chlorophenyl)-3-[(4-methoxyphenyl)sulfanyl]quinoline-4-carboxylic acid (C₂₃H₁₆ClNO₃S, MW 421.9): The addition of a carboxylic acid group at position 4 increases polarity, likely improving aqueous solubility. The methoxy group on the sulfanyl phenyl ring enhances electron-donating capacity, which may influence redox properties or receptor binding .

Crystallographic and Physical Properties

Solid-state behavior varies with substituent orientation:

  • 1-(4-Chlorophenyl)-2-phenylisoquinoline: Crystallographic studies reveal four independent molecules in the asymmetric unit, with dihedral angles of the 3-phenyl group ranging from 21.2° to 36.5°. This variability impacts molecular packing and solubility .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(4-Chlorophenyl)-2-[(2-methylphenyl)sulfanyl]quinoline, and what critical parameters influence reaction yields?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation between 3-acetyl-2-methyl-4-phenylquinoline and 4-chlorobenzaldehyde in ethanol under basic conditions (KOH). Key parameters include reaction time (12 hours), temperature (room temperature), and stoichiometric ratios (1:1 molar ratio of reactants). Purification via column chromatography (ethyl acetate/hexane) and recrystallization in acetone yields 72% pure product .
  • Validation : Monitor reaction progress using TLC and confirm purity via melting point analysis (453–455 K) .

Q. How can researchers validate the structural integrity of this compound using crystallographic methods?

  • Methodology : Employ single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement software to resolve molecular geometry. Key steps include hydrogen atom placement in idealized positions (C–H = 0.93–0.98 Å) and analysis of π–π interactions (centroid distances: 3.428–3.770 Å) .
  • Data Interpretation : Use Mercury or Olex2 for visualizing intermolecular interactions and verifying absence of hydrogen bonding .

Q. What preliminary biological screening approaches are recommended for assessing its therapeutic potential?

  • Methodology : Conduct in vitro cytotoxicity assays (e.g., MTT) against cancer cell lines (e.g., MCF-7). Evaluate apoptosis via fluorescence microscopy or flow cytometry. Compare IC50 values with known quinoline derivatives (e.g., 8.31–9.96 μM for similar compounds) .
  • Controls : Include positive controls like doxorubicin and validate results across triplicate experiments .

Advanced Research Questions

Q. How do π-π interactions in the crystal structure influence molecular packing and potential intermolecular reactivity?

  • Methodology : Analyze crystallographic data to quantify centroid distances between quinoline and phenyl rings (3.428–3.770 Å). Use computational tools (e.g., Gaussian) to calculate interaction energies and assess steric hindrance effects.
  • Implications : These interactions may stabilize the crystal lattice but limit solubility, necessitating co-solvent systems for biological assays .

Q. What computational strategies effectively correlate structural modifications with observed bioactivity variations in quinoline derivatives?

  • Methodology : Perform molecular docking (AutoDock Vina) to predict binding affinities to target proteins (e.g., tubulin for anticancer activity). Develop QSAR models using descriptors like Hammett constants for substituents (e.g., –Cl, –CF3) to rationalize IC50 variations .
  • Case Study : Substituents at the 4-position (e.g., chlorophenyl vs. methoxyphenyl) alter electron density, affecting ligand-protein interactions .

Q. How should researchers resolve contradictions between in vitro bioactivity data and in silico predictions for this compound?

  • Methodology : Re-examine assay conditions (e.g., cell line specificity, serum concentration) and validate computational parameters (e.g., protonation states, solvation models). Use orthogonal techniques like surface plasmon resonance (SPR) to confirm binding kinetics .
  • Example : Discrepancies in IC50 values may arise from off-target effects not captured in docking simulations .

Q. What advanced spectroscopic techniques differentiate between rotational isomers formed during synthesis?

  • Methodology : Employ variable-temperature NMR (VT-NMR) to detect rotational barriers in sulfanyl groups. Use NOESY to identify spatial proximity of substituents and confirm isomer dominance .
  • Quantification : Integrate peak areas at distinct temperatures to calculate isomer ratios .

Q. What strategies optimize the compound's solubility for pharmacological studies without altering its core pharmacophore?

  • Methodology : Explore salt formation (e.g., hydrochloride salts) or co-solvent systems (DMSO/PBS). Maintain the quinoline core and sulfanyl group while modifying peripheral substituents (e.g., –OCH3 for –Cl) to enhance hydrophilicity .
  • Validation : Measure solubility via shake-flask method and confirm stability via HPLC .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.